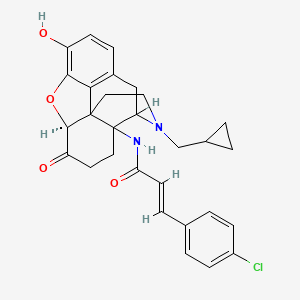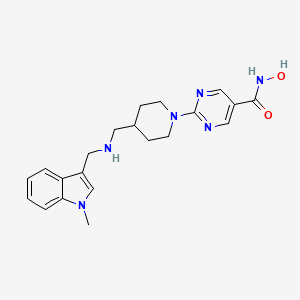
クシノスタット
概要
説明
Quisinostat is an experimental drug candidate for the treatment of cancer . It is a “second generation” histone deacetylase inhibitor with antineoplastic activity . It is highly potent against class I and II HDACs .
Synthesis Analysis
Quisinostat has been synthesized using medicinal chemistry methods . A total of 38 novel hydroxamic acid derivatives were designed and synthesized, and their in vitro antimalarial activities were systematically investigated .
Molecular Structure Analysis
Quisinostat belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position .
Chemical Reactions Analysis
Quisinostat has been shown to up-acetylate histones H3 and H4 and non-histone protein α-tubulin . It also increases reactive oxygen species (ROS) production and destroys mitochondrial membrane potential (ΔΨm), inducing mitochondria-mediated cell apoptosis .
Physical And Chemical Properties Analysis
Quisinostat has a molecular formula of C21H26N6O2 and a molar mass of 394.479 g·mol −1 . It is orally bioavailable .
科学的研究の応用
膠芽腫の治療
クシノスタットは、膠芽腫の治療のための放射線増感特性を有する脳透過性HDAC阻害剤として特定されています . GBMの臨床前モデルでは、放射線と併用して投与すると生存期間が延長することが示されています . 脳内の遊離薬物濃度と標的モジュレーションの証拠を生存ベネフィットと相関させることで、薬物動態-薬力学-有効性の関係が確立されました .
リンパ腫の治療
クシノスタットは、リンパ腫の治療を研究する臨床試験で使用されています . しかし、この用途におけるその有効性と安全性を確立するためには、さらなる研究が必要です。
腫瘍の治療
クシノスタットは、腫瘍の治療を研究する臨床試験でも使用されています . この分野におけるその有効性を判断するためには、さらなる研究が必要です。
骨髄異形成症候群の治療
骨髄異形成症候群の治療におけるクシノスタットの使用を研究するために、臨床試験が行われています . この分野におけるその潜在的な利点を確認するためには、さらなる研究が必要です。
進行性または難治性白血病の治療
クシノスタットは、進行性または難治性白血病の治療を研究する臨床試験で使用されています . この用途におけるその有効性を確立するためには、さらなる研究が必要です。
腫瘍細胞における上皮間葉転換の逆転
臨床前試験では、クシノスタットがHDAC抑制によるE-カドヘリンの発現を増幅し、腫瘍細胞における上皮間葉転換の逆転につながることが示されています .
作用機序
Mode of Action
Quisinostat inhibits HDAC, leading to an accumulation of highly acetylated histones . This may result in an induction of chromatin remodeling, inhibition of the transcription of tumor suppressor genes, inhibition of tumor cell division, and the induction of tumor cell apoptosis . It has been shown that quisinostat amplifies HDAC-repressed expression of E-cadherin, leading to a reversal of epithelial to mesenchymal transition in tumor cells .
Biochemical Pathways
Quisinostat affects the histone acetylation pathway. By inhibiting HDAC, it increases the acetylation of histones, which leads to changes in chromatin structure and affects gene expression . This can lead to the inhibition of tumor cell division and the induction of apoptosis . It also affects the epithelial to mesenchymal transition pathway by amplifying HDAC-repressed expression of E-cadherin .
Pharmacokinetics
Quisinostat is rapidly absorbed upon oral administration . The maximum plasma concentration (Cmax) and area under the plasma concentration–time curve (AUC) of quisinostat increase proportionally with dose . It has been found to be a well-tolerated and brain-penetrant molecule .
Result of Action
Quisinostat has a broad spectrum of antitumoral activity . It can induce autophagy in neuroblastoma cells . It has been found to inhibit the growth of multiple glioma stem cell lines and induce histone hyperacetylation, DNA damage, cell death, and cell cycle arrest . It has also been shown to reduce tumor burden in flank and orthotopic models of GBM, and significantly extend survival when administered with radiation .
Action Environment
The action of quisinostat can be influenced by environmental factors such as the presence of other drugs or radiation. For example, it has been found to be a radiosensitizer in preclinical models of GBM . It has also been shown to hinder the expansion of cells surviving targeted therapy, independently of the cancer types and the resistance mechanism .
Safety and Hazards
将来の方向性
Quisinostat has shown promise in preclinical studies for the treatment of various cancers . It has been found to be a well-tolerated and brain-penetrant molecule that significantly extends survival when administered in combination with radiation in preclinical models of glioblastoma . Further investigation is required to elucidate the molecular consequences of Quisinostat treatment and its synergistic relationship with radiation-induced DNA damage in glioblastoma stem cells .
特性
IUPAC Name |
N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWIYAYFNXQGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236376 | |
| Record name | Quisinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
875320-29-9 | |
| Record name | Quisinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875320-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quisinostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875320299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quisinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12985 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quisinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUISINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BJ85K1J8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Quisinostat?
A1: Quisinostat exerts its biological effects primarily by inhibiting histone deacetylases (HDACs), particularly those belonging to class I (HDAC1, 2, 3, and 8) and class II (HDAC4, 5, 6, 7, and 9). [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does Quisinostat's inhibition of HDACs affect cellular processes?
A2: By inhibiting HDACs, Quisinostat tips the balance toward histone acetylation. This leads to a more relaxed chromatin structure, facilitating the transcriptional machinery's access to DNA. This can result in the altered expression of genes involved in cell cycle regulation, apoptosis, differentiation, and other crucial cellular functions. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: Does Quisinostat show selectivity towards specific HDAC isoforms?
A3: While Quisinostat is classified as a pan-HDACi, it exhibits greater potency toward specific isoforms, particularly HDAC1 and HDAC2. Studies suggest this selectivity contributes to its therapeutic efficacy and might explain its potentially favorable toxicity profile compared to broader-spectrum HDACi. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What are the downstream effects of Quisinostat treatment in cancer cells?
A4: In vitro and in vivo studies have shown that Quisinostat treatment can lead to:
- Induction of apoptosis: By upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins. [, , ]
- Cell cycle arrest: Primarily at the G0/G1 phase, by modulating the expression of cell cycle regulators. [, , ]
- Inhibition of angiogenesis: Potentially by reducing the expression of pro-angiogenic factors. []
- Sensitization to chemotherapy and radiotherapy: By enhancing DNA damage and disrupting DNA repair mechanisms. [, , , , ]
- Immunomodulatory effects: By altering the tumor microenvironment and enhancing anti-tumor immune responses. [, , ]
Q5: Does Quisinostat's effect on the tumor microenvironment contribute to its anticancer activity?
A5: Yes, research indicates that Quisinostat can reprogram the tumor microenvironment, influencing the recruitment and function of immune cells. For example, in a triple-negative breast cancer model, Quisinostat reduced the infiltration of neutrophils and regulatory T cells (Tregs), while promoting the accumulation of anti-tumor macrophages. This modulation of the immune landscape suggests a potential for enhancing immune-mediated tumor suppression. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



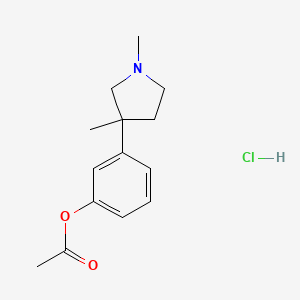


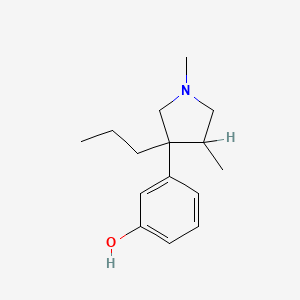
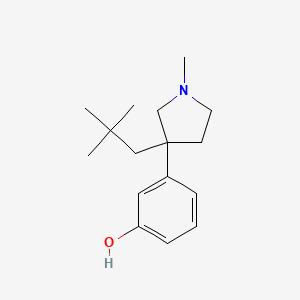
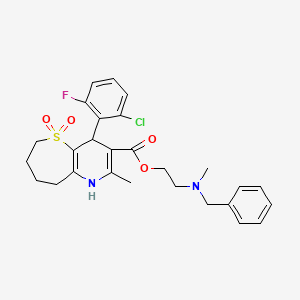

![1-(6-Hydroxy-5,5-dimethyl-2-nitro-6,7-dihydrothieno[3,2-b]pyran-7-yl)piperidin-2-one](/img/structure/B1680337.png)
![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)

![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)
![3-[(1R,2R)-2-(1-methylpyrrolidin-1-ium-1-yl)cyclohexyl]phenol bromide](/img/structure/B1680345.png)
